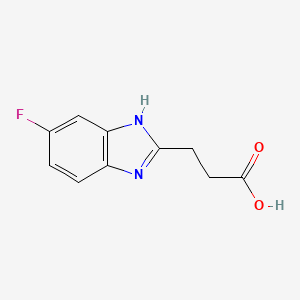

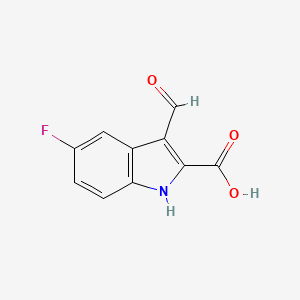

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

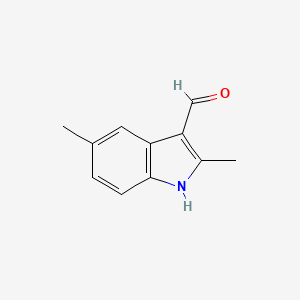

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a useful research compound. Its molecular formula is C10H9FN2O2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a compound structurally similar to the requested molecule, has been utilized in the innovative synthesis of benzimidazole-fused 1,4-diazepine-5-ones. This synthesis involves a one-pot reaction using the Ugi four-center-three-component condensation method, demonstrating moderate to excellent yields. This process highlights the molecule's potential in facilitating the development of novel benzimidazole derivatives through efficient synthesis routes (Ghandi, Zarezadeh, & Taheri, 2011).

Radiopharmaceutical Applications

Benzimidazole derivatives, including those structurally related to 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, have been explored for their potential in positron emission tomography (PET) tumor imaging. For instance, certain fluorine-labeled benzimidazole compounds have demonstrated promising results in biodistribution assays, indicating their applicability as effective radiotracers in PET imaging to detect tumors (Zhang et al., 2010).

Antitumor and Antimicrobial Activities

Several benzimidazole derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies reveal the compound's potential in contributing to the development of new therapeutic agents. For example, certain benzimidazole-based Schiff base copper(II) complexes have shown significant antiproliferative effects against cancer cells, including prostate cancer, highlighting their potential as novel anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015). Additionally, novel benzimidazole derivatives have exhibited considerable antimicrobial activity against a range of bacterial and fungal strains, suggesting their usefulness in combating microbial infections (Fahmy, El-masry, & Abdelwahed, 2001).

Mechanism of Action

Properties

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAQRRKGTFCGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390146 |

Source

|

| Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82138-57-6 |

Source

|

| Record name | 6-Fluoro-1H-benzimidazole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82138-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)